molecular formula C5H13NS B15312760 Methyl[2-(methylsulfanyl)propyl]amine

Methyl[2-(methylsulfanyl)propyl]amine

Cat. No.: B15312760
M. Wt: 119.23 g/mol
InChI Key: LJHICMJIYASBOB-UHFFFAOYSA-N
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Description

Methyl[2-(methylsulfanyl)propyl]amine is a branched alkylamine featuring a methylsulfanyl (-S-CH₃) substituent on the propyl chain.

Properties

Molecular Formula

C5H13NS

Molecular Weight

119.23 g/mol

IUPAC Name

N-methyl-2-methylsulfanylpropan-1-amine

InChI

InChI=1S/C5H13NS/c1-5(7-3)4-6-2/h5-6H,4H2,1-3H3

InChI Key

LJHICMJIYASBOB-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)SC

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Methylsulfanyl)Propyl Bromide

The precursor 2-(methylsulfanyl)propyl bromide is synthesized via a two-step process:

  • Methylation of 2-mercaptopropanol : Treatment of 2-mercaptopropanol with methyl iodide in the presence of a base (e.g., sodium hydroxide) yields 2-(methylsulfanyl)propan-1-ol.
  • Bromination : Conversion of the alcohol to the corresponding bromide using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) in anhydrous conditions.

Alkylation Reaction

Methylamine reacts with 2-(methylsulfanyl)propyl bromide in a polar aprotic solvent (e.g., tetrahydrofuran) under reflux. A base such as potassium carbonate neutralizes the generated HBr, driving the reaction to completion. The stoichiometric ratio of methylamine to alkylating agent is critical to minimize tertiary amine formation.

Key Parameters

  • Temperature: 60–80°C
  • Reaction time: 12–24 hours
  • Yield: 70–85% (dependent on purification via fractional distillation)

Reductive Amination of 2-(Methylsulfanyl)Propanal

Reductive amination offers an alternative route by condensing methylamine with 2-(methylsulfanyl)propanal followed by hydrogenation. This method avoids the challenges of handling alkyl halides and is akin to the catalytic hydrogenation steps described for 3,3-diphenylpropylamine.

Synthesis of 2-(Methylsulfanyl)Propanal

Oxidation of 2-(methylsulfanyl)propan-1-ol using pyridinium chlorochromate (PCC) in dichloromethane selectively yields the aldehyde.

Reductive Amination

The imine intermediate formed from methylamine and 2-(methylsulfanyl)propanal is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol or via catalytic hydrogenation with Raney nickel at 20–40 atm H₂ pressure.

Optimization Considerations

  • pH control (4–6) for NaBH₃CN stability
  • Catalyst loading: 5–10 wt% Raney Ni
  • Yield: 65–75% after column chromatography

Gabriel Synthesis with Dual Alkylation

The Gabriel method enables controlled synthesis of secondary amines by sequential alkylation of phthalimide-protected amines, as demonstrated in the preparation of N-(aminothiomethyl)pyrrolidine derivatives.

Phthalimide Protection

Phthalimide potassium salt reacts with 2-(methylsulfanyl)propyl bromide to form N-(2-(methylsulfanyl)propyl)phthalimide.

Methylation and Deprotection

The intermediate undergoes methylation with methyl iodide, followed by hydrazinolysis to liberate the free amine. This stepwise approach mitigates over-alkylation.

Reaction Conditions

  • Solvent: Dimethylformamide (DMF)
  • Base: Sodium hydride (NaH)
  • Deprotection agent: Hydrazine hydrate
  • Yield: 60–70%

Catalytic Hydrogenation of Nitriles

Reduction of 2-(methylsulfanyl)propionitrile to the primary amine, followed by selective methylation, mirrors the hydrogenation techniques applied in sulfone-based amine syntheses.

Nitrile Preparation

2-(Methylsulfanyl)propionitrile is synthesized via nucleophilic substitution of 2-(methylsulfanyl)propyl bromide with sodium cyanide.

Hydrogenation and Methylation

Catalytic hydrogenation (Raney Ni, 30–40 atm H₂) converts the nitrile to 2-(methylsulfanyl)propylamine, which is subsequently methylated using formaldehyde and formic acid (Eschweiler-Clarke conditions).

Challenges

  • Over-reduction risks
  • Requires rigorous purification via distillation
  • Yield: 50–60%

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Key Reagents/Catalysts
Alkylation Straightforward, scalable Tertiary amine byproduct 70–85 K₂CO₃, THF
Reductive Amination Avoids alkyl halides Aldehyde instability 65–75 NaBH₃CN, Raney Ni
Gabriel Synthesis Controlled alkylation Multi-step, low yield 60–70 NaH, hydrazine
Nitrile Hydrogenation High functional group tolerance Over-reduction, costly catalysts 50–60 Raney Ni, H₂

Purification and Characterization

Crude Methyl[2-(methylsulfanyl)propyl]amine is purified via fractional distillation under reduced pressure (b.p. 95–100°C at 15 mmHg). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity, with characteristic signals at δ 2.45 (s, SCH₃) and δ 2.30 (m, NHCH₂) in ¹H NMR.

Industrial Scalability and Environmental Impact

Large-scale production favors the alkylation method due to its simplicity and compatibility with continuous-flow reactors. However, solvent recovery (e.g., THF) and bromide waste management necessitate green chemistry adaptations, such as aqueous-phase reactions or catalytic recycling.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(methylsulfanyl)propyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or sulfanyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Methyl[2-(methylsulfanyl)propyl]amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl[2-(methylsulfanyl)propyl]amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. Its sulfanyl group can undergo oxidation or reduction, leading to changes in its chemical properties and reactivity. These interactions are mediated by specific pathways and enzymes in biological systems, influencing the compound’s overall effects.

Comparison with Similar Compounds

Methyl(2-methylpropyl)amine (CAS 625-43-4)

Molecular Formula : C₅H₁₃N
Molecular Weight : 87.17 g/mol
Key Features :

  • Lacks the methylsulfanyl group, containing only a branched propyl chain.
  • Simpler structure with lower molecular weight and polarity compared to the target compound. Reactivity: Stable under normal conditions but incompatible with strong acids, bases, and oxidizing agents . Applications: Primarily used as an intermediate in organic synthesis.

Comparison :

  • Likely more susceptible to oxidation (e.g., forming sulfoxides) than Methyl(2-methylpropyl)amine due to the thioether group.

3-(Hydroxymethyl)-N-[2-(methylsulfanyl)propyl]azetidine-1-carboxamide

Molecular Formula : C₉H₁₇N₂O₂S
Molecular Weight : 217.31 g/mol
Key Features :

  • Incorporates the 2-(methylsulfanyl)propylamine moiety into a carboxamide structure with an azetidine ring.
  • The hydroxymethyl group enhances hydrophilicity. Applications: Potential pharmaceutical applications due to the azetidine ring, which often improves metabolic stability .

Comparison :

  • The azetidine ring in this compound introduces conformational rigidity, contrasting with the flexibility of Methyl[2-(methylsulfanyl)propyl]amine.
  • The carboxamide group may enhance binding to biological targets, unlike the simpler amine structure of the target compound.

Methylnitroimidazole-Chloroquinoline Derivatives

Example Structure: (7-Chloroquinolon-4-yl)-[3-(2-methyl-5-nitroimidazol-1-yl)-propyl]-amine Key Features:

  • Combines methylamino groups with nitroimidazole (antimicrobial) and chloroquinoline (antimalarial) moieties.
  • Designed for antiplasmodial activity .

Comparison :

  • The target compound lacks the aromatic and heterocyclic pharmacophores critical for antimalarial activity.
  • The methylsulfanyl group in this compound may confer distinct electronic effects compared to the nitroimidazole-chloroquinoline hybrids.

N,N-Bis(Alkanol)amine Aryl Esters

Example Structure : Derivatives with 2-(methyl)propyl chains and aromatic esters.
Key Features :

  • Branched alkyl chains improve solubility and modulate multidrug resistance (MDR) in cancer cells .

Comparison :

  • The methylsulfanyl group in the target compound could alter electronic distribution and steric hindrance compared to the hydroxyl groups in these esters.
  • Potential for divergent biological applications due to differences in hydrogen-bonding capacity.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Insights Stability Applications
This compound C₅H₁₃NS 119.23 Secondary amine, thioether Susceptible to oxidation Likely stable under inert conditions Organic synthesis, potential pharma
Methyl(2-methylpropyl)amine C₅H₁₃N 87.17 Secondary amine Reactive with acids/oxidizers Stable under normal conditions Synthetic intermediate
3-(Hydroxymethyl)-N-[2-(methylsulfanyl)propyl]azetidine-1-carboxamide C₉H₁₇N₂O₂S 217.31 Carboxamide, azetidine, thioether Hydroxymethyl enhances solubility Dependent on azetidine stability Pharmaceutical research
Methylnitroimidazole-chloroquinoline C₁₄H₁₅ClN₆O₂ 334.76 Nitroimidazole, chloroquinoline Bioactivation via nitro reduction Photolabile nitro group Antimalarial agents

Key Research Findings

Thioether Reactivity : The methylsulfanyl group in this compound may undergo oxidation to sulfoxides or sulfones under oxidative conditions, a property absent in Methyl(2-methylpropyl)amine .

Biological Relevance: Structural analogs like azetidine-carboxamides and nitroimidazole-chloroquinolines highlight the importance of heterocycles in drug design, suggesting that the target compound’s simpler structure may limit direct pharmacological activity without further functionalization .

Biological Activity

Methyl[2-(methylsulfanyl)propyl]amine, a compound featuring a methylsulfanyl group, has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables summarizing key results.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methylsulfanyl (–S–CH₃) group attached to a propylamine backbone. This structural motif is significant in determining the compound's biological interactions.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound and related compounds. For instance, a series of quinoxaline derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that several compounds exhibited significant inhibitory effects on cell viability.

Table 1: IC₅₀ Values of Selected Compounds Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
11aHCT-1165.2
11cHCT-11615.4
12eMCF-78.7
12gMCF-712.3

The study concluded that the presence of the methylsulfanyl group may enhance the binding affinity to target proteins involved in cancer cell proliferation, suggesting a potential mechanism for its anticancer activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. A study evaluated various derivatives for their activity against Gram-positive bacteria, including Staphylococcus aureus. The results demonstrated that some derivatives exhibited strong antibacterial properties, inhibiting biofilm formation and bacterial growth.

Table 2: Antibacterial Activity of Selected Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
16dStaphylococcus aureus4
16eStaphylococcus aureus8
17aMRSA16

These findings indicate that modifications to the methylsulfanyl group can significantly influence the antibacterial efficacy of the compounds .

Case Study 1: Anticancer Efficacy in Preclinical Models

A preclinical study assessed the efficacy of this compound derivatives in vivo using mouse models implanted with human tumor cells. The treatment group exhibited a marked reduction in tumor size compared to the control group, supporting the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Activity Against Clinical Strains

Another investigation focused on the antimicrobial properties of this compound against clinical strains of Enterococcus. The compound demonstrated varying degrees of effectiveness, with some derivatives showing MIC values below clinically relevant thresholds, indicating their potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl[2-(methylsulfanyl)propyl]amine in a laboratory setting?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-(methylsulfanyl)propyl chloride with methylamine under basic conditions (e.g., NaOH or K₂CO₃) in a polar aprotic solvent like dichloromethane. Purification is typically achieved via fractional distillation or column chromatography. Structural analogs (e.g., 1-(ethylsulfanyl)propan-2-amine) have been synthesized using similar methods, emphasizing the importance of controlling reaction temperature (0–25°C) and stoichiometry to minimize byproducts .

Q. How should this compound be safely handled and stored to minimize risks?

  • Methodological Answer :

  • Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid contact with strong acids, bases, or oxidizing agents due to potential exothermic reactions .
  • Storage : Store in a sealed container under inert gas (N₂ or Ar) at 2–8°C. Ensure compatibility with glass or HDPE containers. Monitor for discoloration or gas evolution, which may indicate decomposition .

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm alkyl chain connectivity and sulfanyl group position. Compare chemical shifts with analogs (e.g., 1-(ethylsulfanyl)propan-2-amine ).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular mass (C₅H₁₃NS, exact mass 131.077) and fragmentation patterns .
  • X-ray Crystallography : For solid-state structure determination, use SHELX for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with analogs like N-[2-methyl-2-(thiophen-3-yl)propyl] derivatives to assess sulfur’s electronic effects .
  • Molecular Docking : Simulate binding affinity to receptors (e.g., enzymes or ion channels) using software like AutoDock Vina. Focus on the sulfanyl group’s role in hydrogen bonding or hydrophobic interactions .

Q. What strategies resolve contradictions in experimental data regarding the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Perform accelerated degradation tests (pH 1–13, 25–60°C) with HPLC monitoring. For example, under acidic conditions, the sulfanyl group may oxidize to sulfoxide, while basic conditions could induce β-elimination .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life. Cross-validate with spectroscopic data (e.g., IR for S=O bond formation) .

Q. What are the implications of this compound’s structural motifs in modulating biological activity compared to its analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare with derivatives like 1-(phenylsulfanyl)propan-2-amine. The methylsulfanyl group enhances lipophilicity (logP ~1.8) but may reduce metabolic stability compared to bulkier substituents .
  • In Vitro Assays : Test antimicrobial or enzyme inhibitory activity against Gram-positive bacteria (e.g., S. aureus) or acetylcholinesterase, using MIC or IC₅₀ values for quantification .

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound derivatives?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution. Confirm absolute configuration using anomalous dispersion in X-ray data .
  • Twinned Data Refinement : For ambiguous diffraction patterns, employ SHELXL’s TWIN/BASF commands to model twinning and refine occupancy .

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